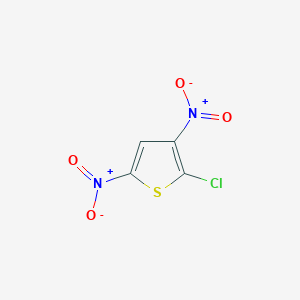
2-Chloro-3,5-dinitrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,5-dinitrothiophene is a useful research compound. Its molecular formula is C4HClN2O4S and its molecular weight is 208.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10051. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
2-Chloro-3,5-dinitrothiophene has been studied for its biological properties, particularly its antimicrobial and cytotoxic effects. Research indicates that this compound exhibits significant activity against various microorganisms and cancer cell lines.
Antimicrobial Properties
A study assessed the minimum inhibitory concentration required to inhibit the growth of several bacteria and fungi, including Escherichia coli, Micrococcus luteus, and Aspergillus niger. The results showed that this compound exhibited the highest activity among the tested compounds, indicating its potential as a lead compound for developing new antimicrobial agents .
Cytotoxic Effects
In terms of cytotoxicity, this compound has demonstrated significant inhibition of cell proliferation in various cancer cell lines. Notably, it showed efficacy in reducing tumor size in preclinical models of breast cancer and exhibited anti-inflammatory properties by reducing pro-inflammatory cytokines in murine models .
Synthetic Chemistry
The compound is also valuable in synthetic chemistry as an intermediate for producing other chemical entities. Its reactivity allows it to serve as a building block for synthesizing more complex molecules.
Synthesis of Derivatives
Research has focused on the synthesis of derivatives from this compound through nucleophilic substitution reactions. These derivatives can possess enhanced biological activities or novel properties suitable for various applications .
Case Studies
Several case studies highlight the effectiveness of this compound in different applications:
Propriétés
Numéro CAS |
6286-32-4 |
|---|---|
Formule moléculaire |
C4HClN2O4S |
Poids moléculaire |
208.58 g/mol |
Nom IUPAC |
2-chloro-3,5-dinitrothiophene |
InChI |
InChI=1S/C4HClN2O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H |
Clé InChI |
APWYALWJANASTQ-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
SMILES canonique |
C1=C(SC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Key on ui other cas no. |
6286-32-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















